molecular formula C17H15BrO5 B12764367 Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(3,4-dimethoxyphenyl)- CAS No. 78050-53-0

Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(3,4-dimethoxyphenyl)-

Cat. No.: B12764367
CAS No.: 78050-53-0
M. Wt: 379.2 g/mol
InChI Key: WLFUUNZIHFWBHM-HWKANZROSA-N
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Description

Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dimethoxyphenyl)- is a complex organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dimethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the chalcone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chalcones.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dimethoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dimethoxyphenyl)- involves its interaction with various molecular targets and pathways. The presence of hydroxyl and methoxy groups allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acrylophenone, 2,4-dihydroxy-3-(3,4-dimethoxyphenyl)-
  • 5’-bromo-4,2’-dihydroxy-3-methoxychalcone
  • 2,2’-Dihydroxy-4’,6’-dimethoxychalcone

Uniqueness

Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dimethoxyphenyl)- is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of hydroxyl and methoxy groups further enhances its potential for various applications in research and industry.

Properties

CAS No.

78050-53-0

Molecular Formula

C17H15BrO5

Molecular Weight

379.2 g/mol

IUPAC Name

(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15BrO5/c1-22-16-6-4-10(7-17(16)23-2)3-5-13(19)11-8-12(18)15(21)9-14(11)20/h3-9,20-21H,1-2H3/b5-3+

InChI Key

WLFUUNZIHFWBHM-HWKANZROSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2O)O)Br)OC

Origin of Product

United States

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